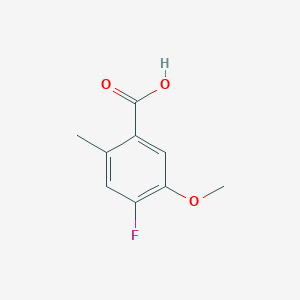

4-Fluoro-5-methoxy-2-methylbenzoic acid

Description

Properties

IUPAC Name |

4-fluoro-5-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-3-7(10)8(13-2)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXZKKALIGCDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The target molecule features three substituents on a benzene ring: a fluorine atom, a methoxy group, and a methyl-substituted carboxylic acid. The synthetic challenge lies in the selective introduction and positioning of these groups, especially achieving regioselective substitution while maintaining functional group compatibility.

Synthetic Routes to 4-Fluoro-5-methoxy-2-methylbenzoic Acid

Friedel-Crafts Acylation Followed by Hydrolysis (Analogous to 4-fluoro-2-methylbenzoic acid synthesis)

A robust industrially viable method for preparing related fluoro-methylbenzoic acids involves Friedel-Crafts acylation of m-fluorotoluene with trihaloacetyl chlorides, catalyzed by Lewis acids, followed by alkaline hydrolysis and recrystallization to isolate the desired isomer.

Step 1: Friedel-Crafts Acylation

- Starting materials: m-fluorotoluene and trichloroacetyl chloride (preferred for cost and environmental reasons).

- Catalyst: Anhydrous aluminum trichloride is the preferred Lewis acid catalyst.

- Solvent: 1,2-dichloroethane is commonly used.

- Temperature: Controlled between -5 to 10 °C to optimize selectivity.

- Outcome: Mixture of ortho- and para-ketone isomers (e.g., 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone and its isomers).

Step 2: Alkaline Hydrolysis

Step 3: Recrystallization and Purification

This method is noted for:

- Mild reaction conditions.

- Readily available and cost-effective starting materials.

- Suitability for industrial scale-up.

- Reasonable yields with manageable purification steps.

| Step | Reagents/Conditions | Key Notes |

|---|---|---|

| 1 | m-fluorotoluene + trichloroacetyl chloride, AlCl3 catalyst, 1,2-dichloroethane, 0–10 °C | Friedel-Crafts acylation, isomer mixture formed |

| 2 | NaOH aqueous solution | Alkaline hydrolysis to carboxylic acids |

| 3 | Recrystallization in toluene or ethyl acetate | Isomer separation, purification |

This approach, while described for 4-fluoro-2-methylbenzoic acid, can be adapted for the methoxy-substituted analog by introducing the methoxy group either before or after the acylation step, depending on reactivity and stability.

Methoxylation Strategies

The introduction of the methoxy group at the 5-position (meta to the methyl group) can be achieved via:

Nucleophilic aromatic substitution (SNAr): Starting from a suitable fluorinated nitrobenzene derivative, methoxylation can be performed by reaction with sodium methoxide under controlled conditions.

Methylation of hydroxy precursors: Hydroxybenzoic acid derivatives can be methylated using methyl iodide or dimethyl sulfate under basic conditions to yield methoxy-substituted benzoic acids.

These methods require careful control to avoid side reactions and ensure regioselectivity.

Related Synthetic Insights from 4-Fluoro-2-methoxy-5-nitroaniline Preparation

While focused on an aniline derivative, the synthetic route to 4-fluoro-2-methoxy-5-nitroaniline provides valuable insights into handling fluoro- and methoxy-substituted aromatic compounds:

- Protection of amino groups followed by nitration and deprotection steps.

- Use of nitration reagents such as potassium nitrate/sulfuric acid or guanidine nitrate/sulfuric acid mixtures.

- Emphasis on industrial feasibility, purity, and cost-effectiveness.

Such multi-step synthetic sequences highlight the importance of protecting group chemistry and selective functionalization in complex aromatic substitution patterns.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation + Hydrolysis | m-fluorotoluene, trichloroacetyl chloride, AlCl3 | Mild temperatures (0–10 °C), Lewis acid catalysis | Cost-effective, scalable, mild conditions | Isomer mixture requires purification |

| Grignard or Lithiation + Carboxylation | 2-bromo-5-fluorotoluene, Mg or BuLi | Anhydrous, inert atmosphere, low temperatures (-78 °C) | High selectivity | Harsh conditions, expensive raw materials |

| Nucleophilic Aromatic Substitution (for methoxylation) | Fluorinated nitrobenzene derivatives | Basic conditions, elevated temperatures | Direct methoxy introduction | Possible side reactions, regioselectivity challenges |

Research Findings and Industrial Considerations

The Friedel-Crafts acylation method using m-fluorotoluene and trichloroacetyl chloride is favored for industrial production due to lower raw material costs and milder conditions compared to lithiation or Grignard routes.

The reaction yields a mixture of isomers, but recrystallization allows isolation of the target 4-fluoro-2-methylbenzoic acid with high purity.

Methoxylation can be incorporated either before or after carboxylation depending on substrate stability and desired substitution pattern, with nucleophilic aromatic substitution being a common approach for introducing methoxy groups.

Protection-deprotection strategies are essential when sensitive functional groups such as amino groups are present, as seen in related compounds.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Key Starting Material | m-fluorotoluene |

| Acylation Reagent | Trichloroacetyl chloride |

| Catalyst | Anhydrous aluminum trichloride (AlCl3) |

| Solvent | 1,2-Dichloroethane |

| Reaction Temperature | 0 to 10 °C |

| Hydrolysis Agent | Sodium hydroxide aqueous solution |

| Purification Method | Recrystallization (toluene, ethyl acetate) |

| Methoxy Introduction | SNAr with sodium methoxide or methylation of hydroxy precursors |

| Industrial Suitability | High, due to mild conditions and cost-effectiveness |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzoic acids.

Scientific Research Applications

Chemical Synthesis

4-Fluoro-5-methoxy-2-methylbenzoic acid serves as a crucial building block in organic synthesis. Its unique structure allows it to be used in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom enhances its reactivity, making it suitable for various chemical transformations.

Key Applications:

- Pharmaceutical Development: It is utilized in synthesizing novel therapeutic agents, including those targeting specific diseases.

- Agrochemicals: The compound is explored for developing pesticides and herbicides due to its potential biological activity.

The biological properties of 4-Fluoro-5-methoxy-2-methylbenzoic acid are of significant interest, particularly regarding its antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit substantial antibacterial activity. Studies have shown that it is effective against various bacterial strains, including resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. The fluorine and methoxy groups enhance binding interactions with bacterial targets, improving efficacy.

Anticancer Activity

In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics. This mechanism is vital for compounds that bind to tubulin, leading to cell cycle arrest and inhibition of proliferation.

Antibacterial Activity Against Resistant Strains

A study demonstrated that modified lincomycin derivatives incorporating a fluoro atom showed improved antibacterial activity against resistant S. pneumoniae strains. These enhancements were attributed to structural modifications similar to those found in 4-Fluoro-5-methoxy-2-methylbenzoic acid.

Antitumor Efficacy

In another investigation, derivatives were tested for their ability to inhibit tumor growth in xenograft models. Results indicated that certain analogs exhibited potent antitumor effects through mechanisms involving apoptosis induction and cell cycle disruption.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-2-methylbenzoic acid depends on its specific application and the target molecule or pathway. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties are best understood by comparing it to derivatives with variations in substituent type, position, and electronic effects. Key analogues include:

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The methyl group at position 2 in the target compound donates electrons inductively, slightly reducing acidity compared to 4-Chloro-2-fluoro-5-methoxybenzoic acid, where chlorine’s strong electron-withdrawing effect lowers the pKa (enhanced acidity) . Amino groups (e.g., 4-Amino-2-fluoro-5-methoxybenzoic acid) increase solubility in polar solvents and enable hydrogen bonding, making this analogue more suitable for biological targeting .

- However, this may improve metabolic stability .

Biological Activity

4-Fluoro-5-methoxy-2-methylbenzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Fluoro-5-methoxy-2-methylbenzoic acid features a unique molecular structure characterized by the presence of both fluorine and methoxy functional groups. These substitutions significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom enhances binding affinity to biological targets, while the methoxy group can affect solubility and bioavailability.

The biological activity of 4-Fluoro-5-methoxy-2-methylbenzoic acid is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can act as a modulator of receptor activity, influencing signal transduction pathways.

- Antimicrobial Action : The compound has shown potential against various bacterial strains, with enhanced activity noted when combined with other substituents at the 4-position of the aromatic ring .

Antimicrobial Properties

Research indicates that derivatives of 4-Fluoro-5-methoxy-2-methylbenzoic acid exhibit significant antibacterial activity. For instance, studies have shown that compounds with similar structural modifications possess comparable or superior antibacterial effects against strains such as Streptococcus pneumoniae and Streptococcus pyogenes. The presence of both the fluoro and methoxy groups enhances these effects by improving binding interactions with bacterial targets .

Anticancer Activity

The compound's derivatives have also been investigated for their anticancer properties. In vitro studies suggest that certain derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics, thereby inhibiting cell proliferation. This mechanism is particularly relevant for compounds that bind to tubulin, leading to suppressed polymerization and subsequent cell cycle arrest .

Case Studies

- Antibacterial Activity Against Resistant Strains : A study demonstrated that modified lincomycin derivatives incorporating a fluoro atom showed improved antibacterial activity against resistant S. pneumoniae strains. The enhancements were attributed to structural modifications similar to those found in 4-Fluoro-5-methoxy-2-methylbenzoic acid .

- Antitumor Efficacy : In another investigation, derivatives were tested for their ability to inhibit tumor growth in xenograft models. Results indicated that certain analogs exhibited potent antitumor effects through mechanisms involving apoptosis induction and cell cycle disruption .

Comparative Analysis

To better understand the unique properties of 4-Fluoro-5-methoxy-2-methylbenzoic acid, a comparison with similar compounds is useful:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoro-2-methoxybenzoic acid | Lacks methyl group; lower reactivity | Reduced antibacterial activity |

| 4-Methoxy-2-methylbenzoic acid | Lacks fluorine; affects binding affinity | Weaker anticancer properties |

| 2-Fluoro-5-methylbenzoic acid | Lacks methoxy group; impacts solubility | Limited efficacy compared to 4-fluorinated variants |

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 4-fluoro-5-methoxy-2-methylbenzoic acid, and how can intermediates be characterized?

- Methodology : A common approach involves coupling halogenated benzoic acid derivatives with alkyl or methoxy groups under controlled conditions. For example, analogous compounds like 4-amino-5-chloro-2-methoxybenzoic acid were synthesized via coupling with glycine benzyl ester followed by catalytic hydrogenation to remove protecting groups . For 4-fluoro-5-methoxy-2-methylbenzoic acid, start with fluorinated precursors and introduce methoxy/methyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

- Characterization : Use NMR (e.g., H, C, F) to confirm substitution patterns, LC-MS for purity, and FT-IR to verify functional groups. TLC and HPLC monitor reaction progress .

Q. How should researchers handle and store 4-fluoro-5-methoxy-2-methylbenzoic acid to ensure stability?

- Protocol : Store in airtight, light-resistant containers at -20°C for long-term stability. For short-term use, refrigeration (2–8°C) is sufficient. Avoid exposure to moisture and strong acids/bases to prevent hydrolysis of the methoxy or fluoro groups .

Q. What analytical techniques resolve structural ambiguities in substituted benzoic acids?

- Approach : X-ray crystallography provides definitive structural confirmation. For solution-phase analysis, F NMR is critical to distinguish fluorine positions, while NOESY or COSY NMR clarifies spatial relationships between substituents . High-resolution mass spectrometry (HRMS) validates molecular formulas .

Advanced Research Questions

Q. How can synthetic yields be optimized for 4-fluoro-5-methoxy-2-methylbenzoic acid derivatives?

- Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency for methoxy/methyl groups.

- Catalysis : Palladium catalysts (Pd/C, Pd(OAc)) improve coupling reactions, as seen in analogous benzamide syntheses .

- Reaction Monitoring : Employ real-time HPLC to identify by-products (e.g., dehalogenation or over-alkylation) and adjust conditions dynamically .

Q. How do researchers address contradictions in spectral data for fluorinated benzoic acids?

- Case Study : If H NMR shows unexpected splitting, consider rotational barriers from steric hindrance (e.g., methyl group proximity to fluorine). Computational modeling (DFT or MD simulations) predicts coupling constants and validates experimental data. For example, InChI-based tools (PubChem) aid in comparing experimental vs. theoretical spectra .

Q. What bioactivity assays are suitable for studying 4-fluoro-5-methoxy-2-methylbenzoic acid’s pharmacological potential?

- Assay Design :

- Receptor Binding : Screen against serotonin (5-HT) and dopamine (D) receptors via competitive radioligand assays, given structural similarities to antiemetic benzamides .

- Enzyme Inhibition : Test COX-2 or LOX inhibition using fluorometric assays, leveraging the compound’s aromatic and electron-withdrawing groups .

Q. What computational tools predict the reactivity of 4-fluoro-5-methoxy-2-methylbenzoic acid in novel reactions?

- In Silico Methods :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the fluorine atom’s electron-withdrawing effect directs substitutions to the para position.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.